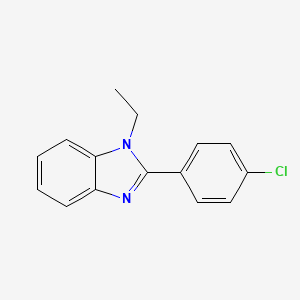
2-(4-Chlorophenyl)-1-ethylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include known synonyms .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Agricultural Applications
The use of 2-(4-Chlorophenyl)-1-ethylbenzimidazole-related compounds, such as tebuconazole, in agriculture for the prevention and control of fungal diseases is notable. Recent research has focused on encapsulating these compounds in solid lipid nanoparticles and polymeric nanocapsules to improve their delivery and reduce environmental toxicity. These systems have shown high association efficiency and modified release profiles, suggesting a promising approach for plant disease treatment and prevention (Campos et al., 2015).
Fuel Cell Applications
Polybenzimidazole films doped with phosphoric acid, which relate to benzimidazole derivatives, are being explored as polymer electrolytes in hydrogen/air and direct methanol fuel cells. This research highlights the potential of these materials in enhancing proton conductivity and reducing methanol vapor permeability, offering promising advancements for fuel cell technology (Wainright et al., 1995).
Dye Synthesis
The synthesis of novel phenylazopyrimidone dyes from benzimidazole derivatives demonstrates the versatility of these compounds in creating new materials. These dyes exhibit varied absorption abilities depending on their pH and solvent, showing potential applications in textiles and related industries (Karcı & Demirçalı, 2006).
Antioxidant and Antimicrobial Properties
2-Arylbenzimidazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties. Compounds with specific substitutions showed significant activity, indicating potential applications in pharmaceuticals and healthcare (Zhou et al., 2013).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their effectiveness in inhibiting corrosion of metals, particularly iron, in acidic environments. This research is vital for the development of more efficient corrosion inhibitors in industrial applications (Khaled, 2003).
Antiviral and Cytotoxic Activities
Some benzimidazole derivatives have been shown to possess antiviral and cytotoxic activities, suggesting their potential use in developing new antiviral drugs and cancer treatments (Dawood et al., 2011).
Theoretical Studies on Corrosion Inhibition
Theoretical studies on benzimidazole derivatives, including their electronic properties and potential as corrosion inhibitors, provide valuable insights for designing more effective corrosion inhibitors (Obot & Obi-Egbedi, 2010).
Synthesis of Novel Heterocyclic Compounds
Research on synthesizing novel heterocyclic compounds from benzimidazole derivatives and investigating their biological activities, such as lipase and α-glucosidase inhibition, opens new avenues in drug discovery and medicinal chemistry (Bekircan et al., 2015).
Ferroelectricity and Antiferroelectricity
The study of benzimidazoles, including 2-methylbenzimidazole, demonstrates their potential in ferroelectric and antiferroelectric applications, which is crucial for developing lead-free ferroelectric devices (Horiuchi et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPPPMZDURPXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

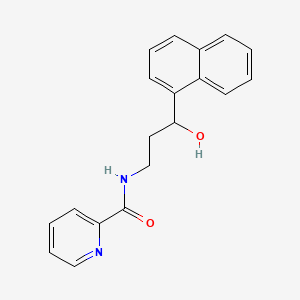
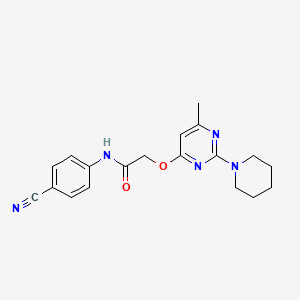
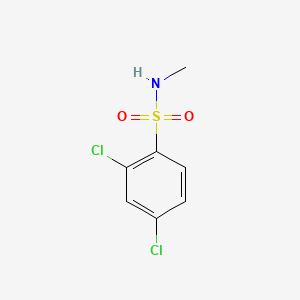

![Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2655009.png)
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2655011.png)
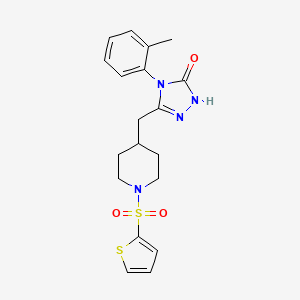
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655016.png)

![ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2655018.png)
![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655019.png)
![N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B2655020.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2655023.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655026.png)